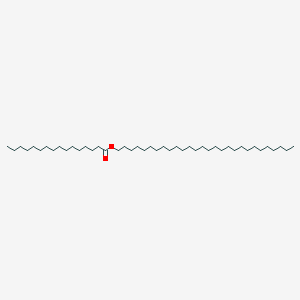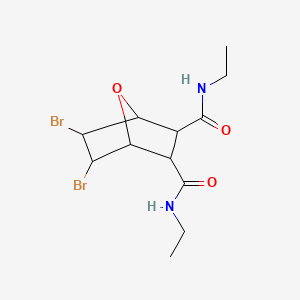
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N'-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of two bromine atoms and two diethylamide groups attached to a 7-oxabicyclo(2.2.1)heptane core. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- typically involves multiple steps. The starting material is often a 7-oxabicyclo(2.2.1)heptane derivative, which undergoes bromination to introduce the bromine atoms at the 5 and 6 positions. This is followed by the introduction of diethylamide groups through amidation reactions. The reaction conditions usually involve the use of brominating agents such as N-bromosuccinimide (NBS) and amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学研究应用
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential pharmacological properties are explored for developing new drugs, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism by which 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and diethylamide groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid: This compound shares the same bicyclic core but lacks the bromine atoms and diethylamide groups.
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride: Similar structure but with an anhydride functional group instead of amides.
7-Oxabicyclo(2.2.1)heptane: The simplest form of the bicyclic structure without any additional functional groups.
Uniqueness
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- is unique due to the presence of both bromine atoms and diethylamide groups. These functional groups impart distinct chemical properties, such as increased reactivity and potential biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
73816-36-1 |
|---|---|
分子式 |
C12H18Br2N2O3 |
分子量 |
398.09 g/mol |
IUPAC 名称 |
5,6-dibromo-2-N,3-N-diethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide |
InChI |
InChI=1S/C12H18Br2N2O3/c1-3-15-11(17)5-6(12(18)16-4-2)10-8(14)7(13)9(5)19-10/h5-10H,3-4H2,1-2H3,(H,15,17)(H,16,18) |
InChI 键 |
LRGGPRMVOVHODP-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1C(C2C(C(C1O2)Br)Br)C(=O)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


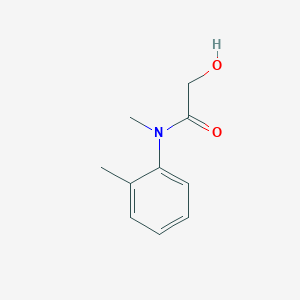
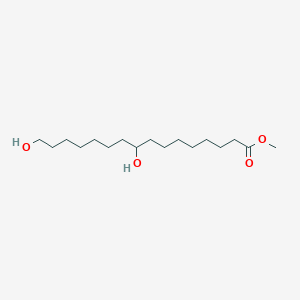

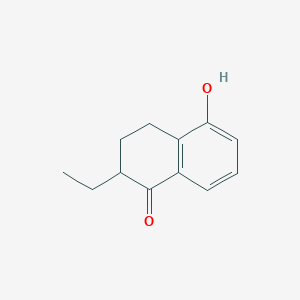
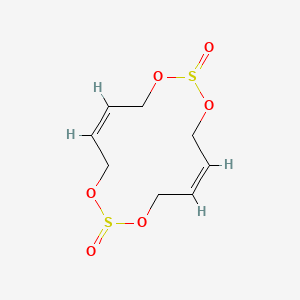
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
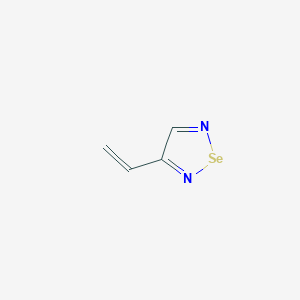
![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)
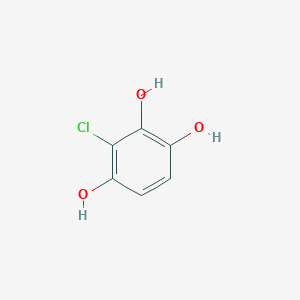
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
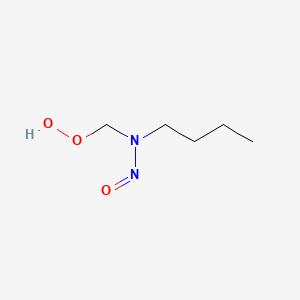

![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
